

Physical and chemical properties of 4-amino-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	4-amino-N-(4-methoxyphenyl)benzamide
Cat. No.:	B113204

[Get Quote](#)

An In-depth Technical Guide to 4-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-amino-N-(4-methoxyphenyl)benzamide**. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from publicly available databases and relevant scientific literature on structurally analogous compounds. The guide covers key physicochemical properties, predicted spectral data, a proposed synthesis protocol, and an exploration of its potential biological significance, particularly in the context of drug discovery. All quantitative data is summarized in structured tables, and a detailed experimental workflow for its synthesis and characterization is presented.

Chemical and Physical Properties

4-amino-N-(4-methoxyphenyl)benzamide, with the molecular formula $C_{14}H_{14}N_2O_2$, is a benzamide derivative with structural features that suggest its potential for further investigation in medicinal chemistry.^{[1][2]} Key identifiers and computed physicochemical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Property	Value	Source
IUPAC Name	4-amino-N-(4-methoxyphenyl)benzamide	[1]
CAS Number	891-35-0	[1]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	[1] [2]
Molecular Weight	242.27 g/mol	[1] [2]
Canonical SMILES	COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N	[1]
InChIKey	JJKVMNNUINFIRK-UHFFFAOYSA-N	[1]
XLogP3	1.9	[1]
Topological Polar Surface Area	64.4 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]

1.1. Physical Properties

Direct experimental data for the physical properties of **4-amino-N-(4-methoxyphenyl)benzamide** is scarce. The data presented in Table 2 is a combination of predictions and data from structurally similar compounds.

Table 2: Physical Properties

Property	Predicted/Reported Value	Notes and Sources
Melting Point	Not available. Expected to be high.	The related compound N-(4-methoxyphenyl)benzamide has a reported melting point of 154 °C[3]. The sulfonamide analogue, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide, has a melting point range of 250–252°C, suggesting the amino group significantly increases the melting point[4].
Boiling Point	Not available	
Solubility	Poorly soluble in water. Soluble in polar aprotic solvents like DMSO and DMF. Sparingly soluble in alcohols.	Predicted based on the general solubility trends of benzamide derivatives[5]. Quantitative data is not available.

Spectral Data (Predicted)

Experimental spectra for **4-amino-N-(4-methoxyphenyl)benzamide** are not readily available. The following tables provide predicted spectral data based on the analysis of structurally related compounds.

Table 3: Predicted ^1H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8 - 10.2	s	1H	Amide N-H
~7.7 - 7.9	d	2H	Ar-H (ortho to C=O)
~7.4 - 7.6	d	2H	Ar-H (ortho to -NH)
~6.8 - 7.0	d	2H	Ar-H (ortho to -OCH ₃)
~6.5 - 6.7	d	2H	Ar-H (ortho to -NH ₂)
~5.5 - 6.0	s (br)	2H	Amino N-H ₂
~3.7 - 3.8	s	3H	Methoxy -OCH ₃

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~165 - 167	C=O (Amide)
~155 - 157	C-OCH ₃
~151 - 153	C-NH ₂
~132 - 134	C (quaternary, attached to -NH)
~128 - 130	Ar-CH (ortho to C=O)
~124 - 126	C (quaternary, attached to C=O)
~121 - 123	Ar-CH (ortho to -NH)
~114 - 116	Ar-CH (ortho to -OCH ₃)
~113 - 115	Ar-CH (ortho to -NH ₂)
~55 - 56	-OCH ₃

Table 5: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3200	Strong, Broad	N-H stretching (amine and amide)
3100 - 3000	Medium	Aromatic C-H stretching
1640 - 1680	Strong	C=O stretching (Amide I)
1600 - 1500	Medium-Strong	N-H bending (Amide II), C=C stretching (aromatic)
1240 - 1260	Strong	Asymmetric C-O-C stretching (aryl ether)
1020 - 1040	Medium	Symmetric C-O-C stretching (aryl ether)

Table 6: Predicted Mass Spectrometry Data

m/z	Interpretation
242.11	[M] ⁺ (Molecular Ion)
121.05	[C ₇ H ₅ O] ⁺ (benzoyl fragment)
123.07	[C ₇ H ₉ NO] ⁺ (p-anisidine fragment)
92.05	[C ₆ H ₆ N] ⁺ (aniline fragment)

Experimental Protocols

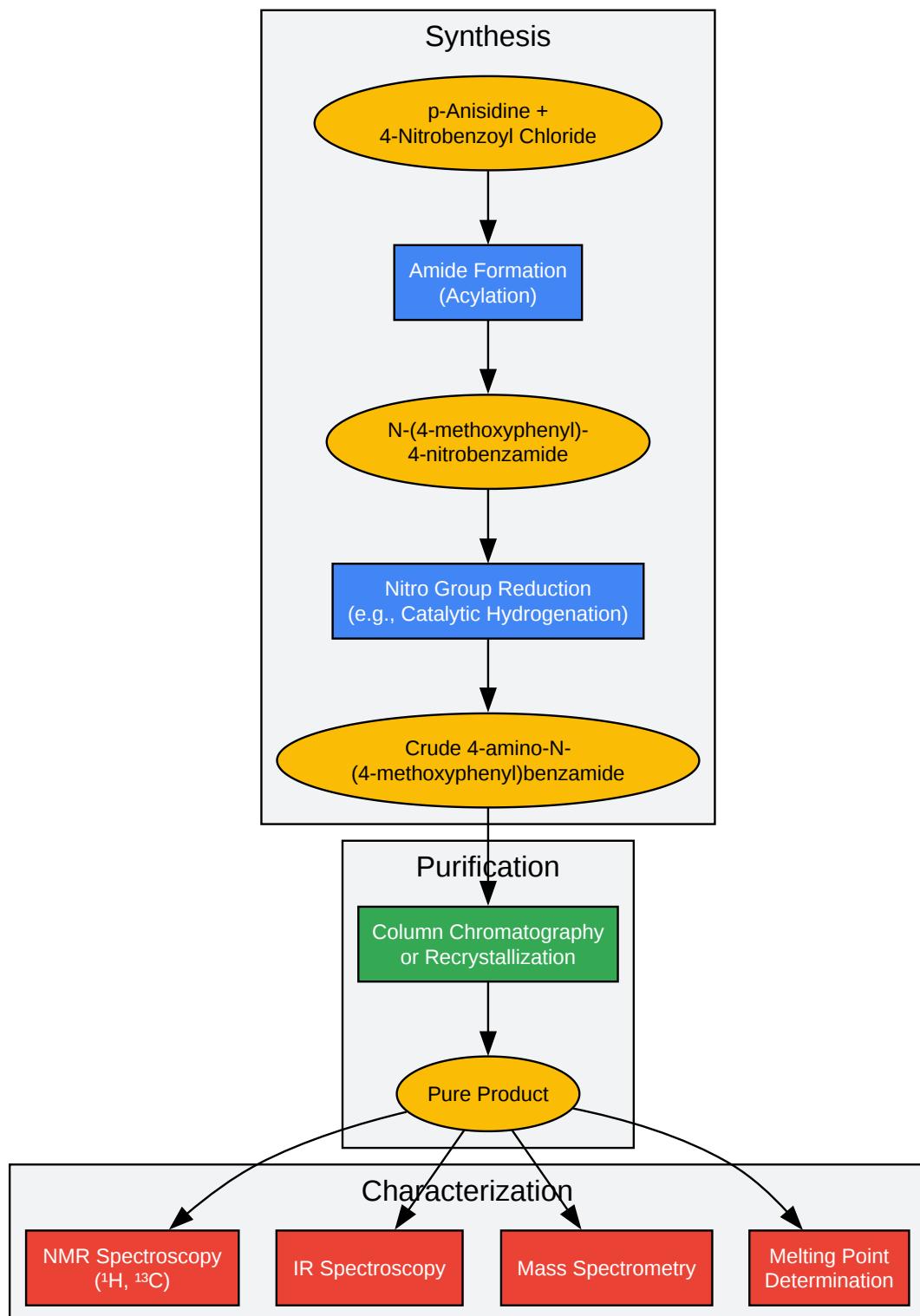
3.1. Synthesis of 4-amino-N-(4-methoxyphenyl)benzamide

The synthesis of **4-amino-N-(4-methoxyphenyl)benzamide** can be achieved via a two-step process involving the initial formation of an amide bond between 4-nitrobenzoyl chloride and p-anisidine, followed by the reduction of the nitro group. A general procedure, adapted from literature on similar compounds, is provided below[6][7].

Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide

- In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent to the cooled mixture with constant stirring.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with dilute HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of **4-amino-N-(4-methoxyphenyl)benzamide**


- Dissolve the N-(4-methoxyphenyl)-4-nitrobenzamide (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.
- Add a reducing agent. A common method is catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere. Alternatively, a metal/acid combination such as $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in ethanol with a catalytic amount of HCl can be used[8].
- Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
- If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure.
- If using SnCl_2 , quench the reaction by adding a saturated solution of NaHCO_3 until the solution is basic, then extract the product with an organic solvent.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the final product by column chromatography on silica gel or by recrystallization.

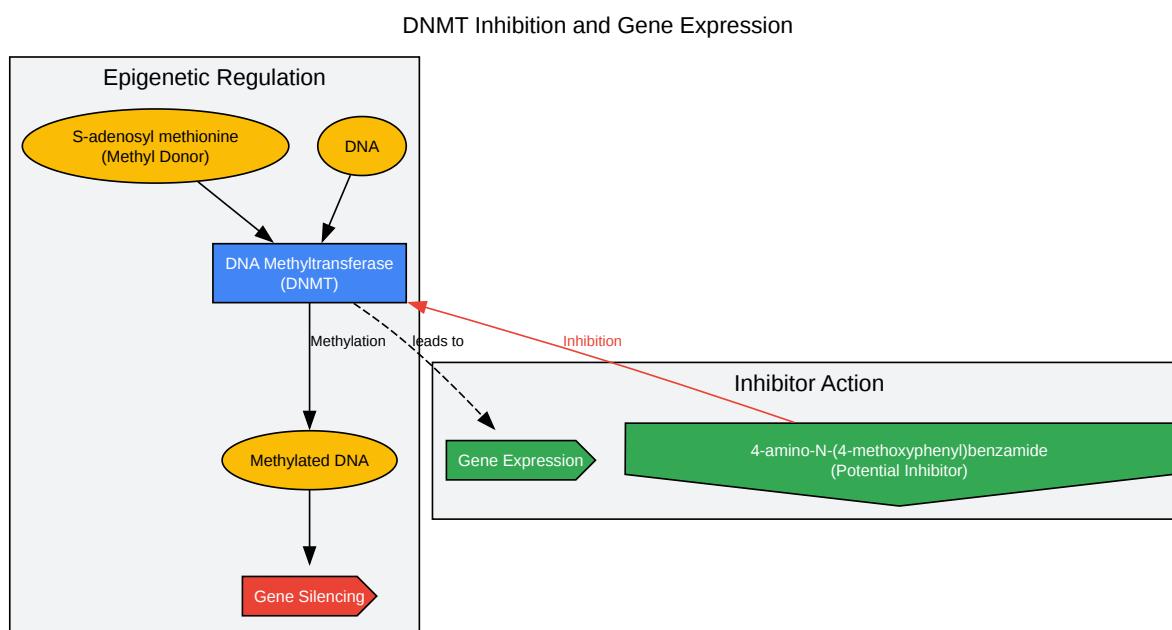
3.2. Characterization Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of **4-amino-N-(4-methoxyphenyl)benzamide**.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis, purification, and characterization of **4-amino-N-(4-methoxyphenyl)benzamide**.


Potential Biological Activity and Signaling Pathways

While no direct biological studies on **4-amino-N-(4-methoxyphenyl)benzamide** have been found, the broader class of N-phenylbenzamide derivatives has shown a range of biological activities.

4.1. DNA Methyltransferase (DNMT) Inhibition

Derivatives of the closely related compound, 4-amino-N-(4-aminophenyl)benzamide, have been designed and synthesized as inhibitors of DNA methyltransferases (DNMTs).^{[9][10]} DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMTs attractive therapeutic targets. The structural similarity of **4-amino-N-(4-methoxyphenyl)benzamide** to these known DNMT inhibitors suggests it may also possess inhibitory activity against these enzymes.

The following diagram illustrates the general role of DNMTs in gene silencing and the potential point of intervention for an inhibitor.

[Click to download full resolution via product page](#)

Caption: A diagram showing the role of DNMT in gene silencing and the potential mechanism of action for an inhibitor.

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-amino-N-(4-methoxyphenyl)benzamide** is associated with the following hazards:

- H302: Harmful if swallowed[1]
- H315: Causes skin irritation[1]

- H319: Causes serious eye irritation[[1](#)]
- H335: May cause respiratory irritation[[1](#)]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-amino-N-(4-methoxyphenyl)benzamide is a compound with potential for further investigation in the field of drug discovery, particularly as a potential inhibitor of DNA methyltransferases. This technical guide has compiled the available physicochemical data, provided predicted spectral characteristics, and outlined a feasible synthetic route. The lack of direct experimental data highlights the need for further research to fully characterize this compound and explore its biological activities. The information presented here serves as a foundational resource for researchers interested in pursuing studies on this and related N-phenylbenzamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-amino-N-(4-methoxyphenyl)benzamide | C14H14N2O2 | CID 790565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-n-(4-methoxyphenyl)benzamide | 891-35-0 | AAA89135 [biosynth.com]
- 3. N-(4-methoxyphenyl)benzamide [stenutz.eu]
- 4. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]

- 7. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-amino-N-(4-methoxyphenyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113204#physical-and-chemical-properties-of-4-amino-n-4-methoxyphenyl-benzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com